4-Bromo-2-hydroxybenzoic acid (CAS 1666-28-0), also known as 4-bromosalicylic acid, is a solid, crystalline aromatic carboxylic acid. It functions as a versatile chemical intermediate, particularly in the synthesis of pharmaceuticals, heterocyclic compounds, and materials for crystal engineering. Its key structural features—a carboxylic acid group, a phenolic hydroxyl group, and a bromine atom at the C4 position—provide specific sites for reaction and directed intermolecular interactions. Unlike simple salicylic acid, the bromine atom significantly modifies the electronic properties and steric profile of the benzene ring, enabling unique applications in regioselective synthesis and the formation of halogen-bonded supramolecular structures.
Substituting 4-Bromo-2-hydroxybenzoic acid with its isomers (e.g., 5-bromosalicylic acid), the non-brominated parent (salicylic acid), or other halides (e.g., 4-chlorosalicylic acid) is frequently unviable in process chemistry and materials science. The specific *para*-position of the bromine relative to the hydroxyl group dictates the molecule's participation in halogen bonding and other non-covalent interactions that determine crystal packing. This precise geometry is critical for predictable self-assembly in co-crystals. Furthermore, the electronic influence of the bromine at the C4 position is essential for directing the regioselectivity of subsequent synthetic steps. Using an isomer with bromine at a different position, or a different halogen altogether, will alter reaction pathways, potentially leading to undesired side products, lower yields, and complex purification challenges.
The crystal structure of 4-Bromo-2-hydroxybenzoic acid is characterized by short, directional Br⋯Br contacts between adjacent molecules at a distance of 3.4442 (5) Å. This distance is significantly shorter than the van der Waals radius sum for two bromine atoms (~3.70 Å), indicating a strong halogen bonding interaction that guides the assembly into a one-dimensional architecture. In contrast, analogous chloro-substituted benzoic acids typically exhibit weaker and less directional Cl⋯O or C-H⋯Cl interactions rather than prominent Cl⋯Cl contacts, leading to different packing motifs.
| Evidence Dimension | Shortest Intermolecular Halogen Contact Distance |
| Target Compound Data | 3.4442 (5) Å (Br⋯Br contact) |
| Comparator Or Baseline | 4-Chloro-substituted benzoic acids (typically exhibit weaker Cl⋯O or C-H⋯Cl contacts, with Cl⋯Cl contacts being less common or longer) |
| Quantified Difference | The Br⋯Br contact is ~7% shorter than the van der Waals sum, providing a strong, directional interaction not equivalently observed in the chloro-analog. |
| Conditions | Single-crystal X-ray diffraction analysis of the solid state. |
For designing co-crystals or active pharmaceutical ingredients (APIs), the predictable and strong halogen bonding of the 4-bromo isomer offers a reliable tool for controlling solid-state structure, which is unavailable with chloro- or non-halogenated analogs.
In a comparative study of bromobenzoic acids, the enthalpy of sublimation (ΔHsub) at 298.15 K provides a direct measure of the energy required to transfer the molecule to the gas phase, reflecting the crystal lattice energy. While data for the 2-hydroxy substituted version is not directly available, the parent isomers show clear differentiation: the ΔHsub for 4-bromobenzoic acid is 103.8 ± 1.1 kJ·mol⁻¹, distinct from that of 2-bromobenzoic acid (101.4 ± 1.0 kJ·mol⁻¹) and 3-bromobenzoic acid (100.2 ± 0.9 kJ·mol⁻¹). This indicates that the para-substituted isomer possesses the highest lattice energy among the isomers.
| Evidence Dimension | Standard Molar Enthalpy of Sublimation (ΔHsub at 298.15 K) |
| Target Compound Data | 103.8 ± 1.1 kJ·mol⁻¹ (for 4-bromobenzoic acid analog) |
| Comparator Or Baseline | 2-bromobenzoic acid (101.4 ± 1.0 kJ·mol⁻¹) and 3-bromobenzoic acid (100.2 ± 0.9 kJ·mol⁻¹) |
| Quantified Difference | The 4-bromo isomer requires 2.4-3.6 kJ·mol⁻¹ more energy for sublimation than its ortho and meta isomers. |
| Conditions | Determined by transpiration method and Differential Scanning Calorimetry (DSC). |
This difference in sublimation enthalpy allows for optimized purification via sublimation, enabling separation from isomers and justifying its selection in processes where ultimate purity is critical for downstream performance, such as in organic electronics or pharmaceutical synthesis.
The specific 1,2,4-substitution pattern of 4-Bromo-2-hydroxybenzoic acid is critical for its use as a precursor in the synthesis of complex heterocycles like benzoxazinones. The ortho-hydroxyl group is positioned to participate in intramolecular cyclization reactions, while the para-bromo group deactivates the C4 position and serves as a versatile synthetic handle for subsequent cross-coupling reactions. Substitution with an isomer, such as 5-bromosalicylic acid, places the bromine meta to the hydroxyl group, which would fundamentally alter the electronic environment and lead to different, often undesired, regiochemical outcomes in multi-step synthetic sequences.
| Evidence Dimension | Regiochemical Control in Synthesis |
| Target Compound Data | The 1,2,4-substitution pattern provides a specific electronic and steric environment for predictable cyclization and functionalization. |
| Comparator Or Baseline | 5-Bromo-2-hydroxybenzoic acid (a 1,2,5-substituted isomer) offers a different regiochemical profile, unsuitable for syntheses requiring the 4-bromo pattern. |
| Quantified Difference | Qualitative difference in reaction site selectivity based on fundamental principles of aromatic substitution. |
| Conditions | Multi-step synthesis of heterocyclic scaffolds. |
Procuring this specific isomer is essential for synthetic routes that rely on its unique substitution pattern to achieve the target molecule without generating hard-to-separate isomeric impurities.
This compound is the preferred choice when designing pharmaceutical co-crystals where the bromine atom is used as a reliable halogen-bond donor to interact with specific acceptor sites on an active pharmaceutical ingredient (API). The well-defined Br⋯Br interaction distance allows for predictable control over crystal packing, which can be leveraged to improve the API's solubility, stability, or bioavailability.
Selected for synthetic routes requiring intermediates of exceptionally high purity. The compound's distinct thermal properties, particularly its higher enthalpy of sublimation compared to its isomers, make it well-suited for purification via fractional sublimation, ensuring the removal of closely related impurities that could compromise the performance of final electronic materials.
This is the correct starting material for multi-step syntheses of specific fused heterocyclic systems, such as certain benzoxazinones, where the cyclization pathway and subsequent functionalization are dictated by the 1,2,4-substitution pattern. Using this isomer prevents the formation of unwanted regioisomers common with other starting materials.
Acute Toxic;Irritant